molecular formula C6H9ClN2O4S B14474982 1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate CAS No. 65192-32-7

1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate

Cat. No.: B14474982
CAS No.: 65192-32-7
M. Wt: 240.67 g/mol
InChI Key: KHZKMQIZRPNHPG-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate is a heterocyclic compound with the molecular formula C6H9ClN2O5S It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate typically involves the reaction of urea or thiourea with acetylacetone and a hydrogen halide (such as HF, HBr, or HI). The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1,3-Dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-1-ium perchlorate can be compared with other similar compounds, such as:

Properties

CAS No.

65192-32-7

Molecular Formula

C6H9ClN2O4S

Molecular Weight

240.67 g/mol

IUPAC Name

1,3-dimethylpyrimidin-1-ium-2-thione;perchlorate

InChI

InChI=1S/C6H9N2S.ClHO4/c1-7-4-3-5-8(2)6(7)9;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KHZKMQIZRPNHPG-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC=[N+](C1=S)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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